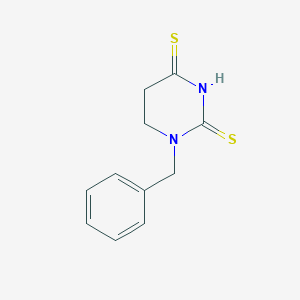
1-Phenylethan-1-one S-propylthioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethan-1-one S-propylthioxime is an organic compound that belongs to the class of thiosemicarbazones It is characterized by the presence of a phenyl group attached to an ethanone moiety, with a propylthioxime group attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-propylthioxime can be synthesized through a multi-step process. One common method involves the reaction of 1-phenylethan-1-one (acetophenone) with S-propylthiosemicarbazide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Acetophenone is reacted with S-propylthiosemicarbazide in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the desired thioxime compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylethan-1-one S-propylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylethan-1-one S-propylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Phenylethan-1-one S-propylthioxime involves its interaction with molecular targets, such as enzymes and receptors. The thioxime group can form coordination bonds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, leading to disruption of membrane integrity and cell death.
Vergleich Mit ähnlichen Verbindungen
Acetophenone (1-Phenylethan-1-one): A simpler ketone with similar structural features but lacking the thioxime group.
1-Phenylethanol: An alcohol derivative of acetophenone with different chemical properties and applications.
2-Phenylethanol: An isomer of 1-phenylethanol with a different position of the hydroxyl group.
Uniqueness: 1-Phenylethan-1-one S-propylthioxime is unique due to the presence of the thioxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61076-40-2 |
|---|---|
Molekularformel |
C11H15NS |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
1-phenyl-N-propylsulfanylethanimine |
InChI |
InChI=1S/C11H15NS/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
LBDBBPKBFWKVMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSN=C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
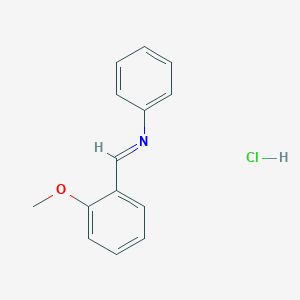
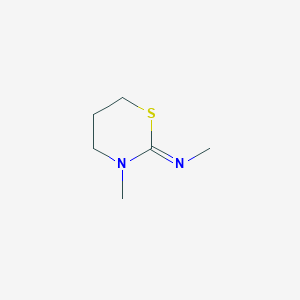
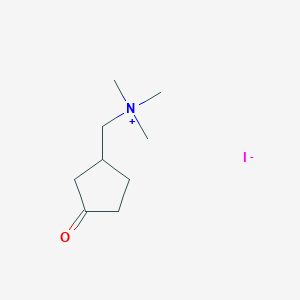
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
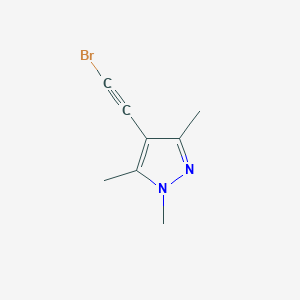
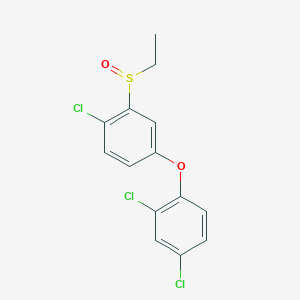
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)


